molecular formula C6H15NO B8246405 (R)-5-Amino-4-methyl-1-pentanol

(R)-5-Amino-4-methyl-1-pentanol

Cat. No.: B8246405
M. Wt: 117.19 g/mol
InChI Key: JFENECNVZGWOMD-ZCFIWIBFSA-N
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Description

®-5-Amino-4-methyl-1-pentanol is an organic compound with the molecular formula C6H15NO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-5-Amino-4-methyl-1-pentanol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of 4-methyl-2-pentanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of ®-5-Amino-4-methyl-1-pentanol may involve catalytic hydrogenation processes. This method uses a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of the ketone or aldehyde precursor in the presence of hydrogen gas. The reaction is conducted under high pressure and temperature to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: ®-5-Amino-4-methyl-1-pentanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.

Major Products Formed:

    Oxidation: 4-Methyl-2-pentanone or 4-methyl-2-pentanal.

    Reduction: Secondary or tertiary amines.

    Substitution: Various halogenated derivatives.

Scientific Research Applications

®-5-Amino-4-methyl-1-pentanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a substrate in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which ®-5-Amino-4-methyl-1-pentanol exerts its effects depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, participating in catalytic reactions that convert it into other products. The molecular targets and pathways involved can vary widely, depending on the specific context in which the compound is used.

Comparison with Similar Compounds

    (S)-5-Amino-4-methyl-1-pentanol: The enantiomer of ®-5-Amino-4-methyl-1-pentanol, with similar chemical properties but different biological activities.

    4-Amino-2-methyl-1-pentanol: A structural isomer with different spatial arrangement of atoms.

    5-Amino-4-methyl-2-pentanol: Another structural isomer with a different position of the hydroxyl group.

Uniqueness: ®-5-Amino-4-methyl-1-pentanol is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer and structural isomers. This makes it particularly valuable in the synthesis of chiral drugs and in studies of stereochemistry.

Properties

IUPAC Name

(4R)-5-amino-4-methylpentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-6(5-7)3-2-4-8/h6,8H,2-5,7H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFENECNVZGWOMD-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCO)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-5-Amino-4-methyl-1-pentanol
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(R)-5-Amino-4-methyl-1-pentanol
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(R)-5-Amino-4-methyl-1-pentanol
Reactant of Route 4
(R)-5-Amino-4-methyl-1-pentanol
Reactant of Route 5
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Reactant of Route 6
(R)-5-Amino-4-methyl-1-pentanol

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